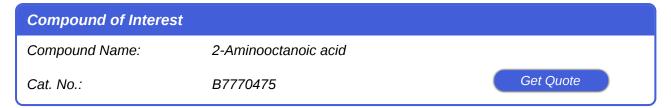


An In-Depth Technical Guide to 2-Aminooctanoic Acid: Discovery and History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminooctanoic acid, a non-proteinogenic α-amino acid, has garnered interest in various scientific domains, from metabolic studies to its application in enhancing the efficacy of antimicrobial peptides. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving methodologies for the preparation and characterization of this unique fatty amino acid. While a definitive record of its initial discovery remains elusive in publicly accessible literature, its history is intrinsically linked to the broader development of amino acid synthesis in the late 19th and early 20th centuries. This document details classical synthetic routes such as the Strecker and Bucherer-Bergs syntheses, as well as degradation methods like the Hofmann and Curtius rearrangements, alongside modern biocatalytic approaches. It presents key quantitative data, detailed experimental protocols for seminal synthetic methods, and visualizations of synthetic pathways and analytical workflows to serve as a valuable resource for researchers in the field.

Introduction

2-Aminooctanoic acid (also known as α-aminocaprylic acid) is an alpha-amino acid derivative of octanoic acid (caprylic acid). It is classified as a medium-chain amino fatty acid.[1][2] While not one of the 20 common proteinogenic amino acids, it has been identified as a human metabolite and has been detected in various biological fluids and tissues.[1][2] Its unique structure, combining a reactive amino group with a lipophilic octyl chain, has led to its



investigation for various applications, notably in the modification of peptides to enhance their biological activity.[3][4]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of **2-aminooctanoic acid** is presented below.

Table 1: Physicochemical Properties of 2-Aminooctanoic Acid

Property	Value	Source
Molecular Formula	C8H17NO2	[1]
Molecular Weight	159.23 g/mol	[1]
Melting Point	194 - 196 °C	[1]
Solubility in Water	19 mg/mL	[1]
Appearance	White to off-white solid	[5]
CAS Number	644-90-6	[1]

Table 2: Spectroscopic Data for 2-Aminooctanoic Acid

Spectroscopic Technique	Key Data Points	Source
¹ H NMR (600 MHz, H ₂ O, pH 7.0)	δ (ppm): 3.72 (t), 1.84 (m), 1.28 (m), 0.86 (t)	[1]
¹³ C NMR	[1]	
Mass Spectrometry (GC-MS)	m/z of major fragments: 114	[1]
Mass Spectrometry (LC-MS/MS, Positive Ion)	Precursor [M+H]+: 160.1332; Major Fragments: [M+H- H ₂ O]+, [M+H-H ₂ O-CO]+	[1][6]



Historical Perspective on the Synthesis of α -Amino Acids

The synthesis of **2-aminooctanoic acid** is rooted in the foundational work on α -amino acid synthesis pioneered by chemists in the 19th and early 20th centuries. While a specific date for the first synthesis of **2-aminooctanoic acid** is not readily available in historical records, its preparation would have been made possible through the development of general methods for amino acid synthesis.

Key historical developments in α -amino acid synthesis include:

- Strecker Synthesis (1850): Adolph Strecker's synthesis of alanine from acetaldehyde, ammonia, and hydrogen cyanide was a landmark achievement, providing the first general method for preparing α-amino acids from aldehydes.[5][7]
- Hofmann Rearrangement (1881): August Wilhelm von Hofmann developed a method to convert amides into primary amines with one fewer carbon atom, which could be adapted for amino acid synthesis.[8][9]
- Curtius Rearrangement (1885): Theodor Curtius discovered the thermal decomposition of acyl azides to isocyanates, which can be converted to amines, offering another route to amino acids.[10]
- Fischer's Contributions (late 19th early 20th century): Emil Fischer's extensive work on sugars and proteins, for which he received the Nobel Prize in 1902, greatly advanced the understanding and synthesis of amino acids. He developed methods for their separation and synthesis, including the synthesis of di- and polypeptides.[11][12][13]
- Bucherer-Bergs Synthesis (1929-1934): This multicomponent reaction provided an efficient method for the synthesis of hydantoins from ketones or aldehydes, which can then be hydrolyzed to α-amino acids.[14][15]

These classical methods laid the groundwork for the synthesis of a wide variety of α -amino acids, including non-proteinogenic ones like **2-aminooctanoic acid**.



Key Experimental Protocols for the Synthesis of 2-Aminooctanoic Acid

This section provides detailed methodologies for the synthesis of **2-aminooctanoic acid** based on classical and modern techniques.

Strecker Synthesis of 2-Aminooctanoic Acid

The Strecker synthesis is a two-step process that begins with the reaction of an aldehyde with ammonia and cyanide to form an α -aminonitrile, followed by hydrolysis to the α -amino acid. For the synthesis of **2-aminooctanoic acid**, the starting aldehyde is heptanal.

Experimental Protocol:

- Step 1: Formation of 2-aminooctanenitrile.
 - In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared.
 - Heptanal (1 equivalent) is added to the ammonium chloride solution, followed by the dropwise addition of an aqueous solution of potassium cyanide (1.1 equivalents) with vigorous stirring.
 - The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
 - \circ The resulting α -aminonitrile is extracted with an organic solvent (e.g., diethyl ether) and the organic layer is dried over anhydrous sodium sulfate.
 - The solvent is removed under reduced pressure to yield the crude 2-aminooctanenitrile.
- Step 2: Hydrolysis to 2-aminooctanoic acid.
 - \circ The crude α -aminonitrile is refluxed with a strong acid (e.g., 6 M hydrochloric acid) for several hours.
 - The progress of the hydrolysis is monitored by TLC until the starting material is consumed.

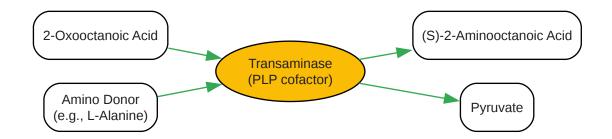
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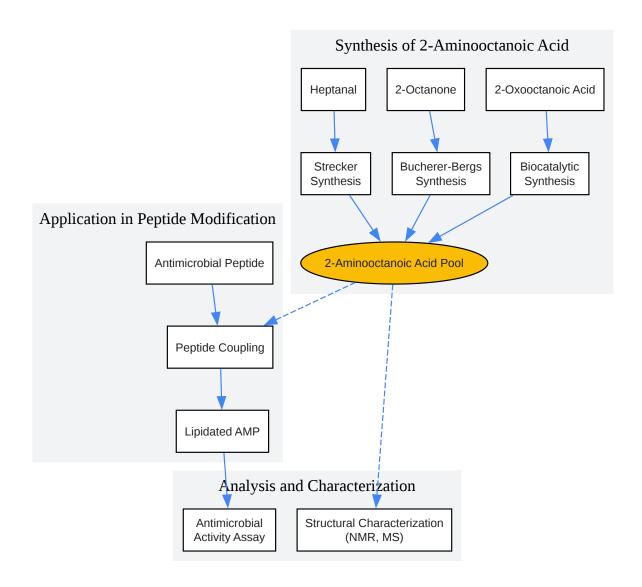




- The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of **2-aminooctanoic acid** (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the amino acid.
- The precipitated **2-aminooctanoic acid** is collected by filtration, washed with cold water and ethanol, and dried.







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